molecular formula C25H22N2O B11533138 N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11533138
M. Wt: 366.5 g/mol
InChI Key: NRJXVSKKLFBEBW-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is an organic compound with a complex structure that includes a cyclopropane ring, two methylphenyl groups, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-cyanobenzoyl chloride with 2,2-bis(3-methylphenyl)cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropane ring and two methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H22N2O/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(28)27-22-11-9-19(16-26)10-12-22/h3-14,23H,15H2,1-2H3,(H,27,28)

InChI Key

NRJXVSKKLFBEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CC(=C4)C

Origin of Product

United States

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